molecular formula C14H13Cl2N B2705651 (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine CAS No. 1335304-50-1

(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine

Cat. No.: B2705651
CAS No.: 1335304-50-1
M. Wt: 266.17
InChI Key: YWSZVZWWIPUDIZ-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine is a substituted methanamine derivative featuring two aromatic rings: a 4-chloro-2-methylphenyl group and a 4-chlorophenyl group attached to a central amine-bearing methane core.

Properties

IUPAC Name

(4-chloro-2-methylphenyl)-(4-chlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSZVZWWIPUDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Alkylation Reactions

(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine can undergo alkylation reactions to form quaternary ammonium salts. These reactions typically involve the use of alkyl halides in the presence of a base.

Reaction Type Reagents Product
AlkylationAlkyl halide (e.g., methyl iodide), base (e.g., pyridine)Quaternary ammonium salt

Acid-Base Reactions

This compound can react with acids to form salts. For example, reaction with hydrochloric acid (HCl) yields the hydrochloride salt.

Reaction Type Reagents Product
Acid-base reactionHydrochloric acid (HCl)Hydrochloride salt

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Reaction Type Reagents Product
Nucleophilic substitutionHalogenated compound, base (e.g., sodium hydroxide)Substituted product

Spectroscopic Analysis

The structure of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum typically shows signals corresponding to the aromatic protons and the methylene group.

Spectroscopic Method Signals
1H NMR (400 MHz, DMSO)δ 7.27-7.36 (m, 5 H), 6.97-6.99 (d, 1 H), 6.95 (d, 1 H), 5.18 (s, 1 H), 2.17-2.23 (d, 8 H)

Scientific Research Applications

Anticancer Activity

Research indicates that (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine exhibits potential anticancer properties. It is believed to inhibit certain enzymes involved in cancer cell proliferation and metastasis.

  • Mechanism of Action : The compound may act as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the remodeling of the extracellular matrix, which is crucial in cancer progression and metastasis .
  • Case Study : In a study involving xenograft models of cervical cancer, administration of this compound led to a significant reduction in tumor size, demonstrating its potential as a therapeutic agent for cancer treatment.

Antiparasitic Properties

The compound has also been investigated for its ability to combat parasitic infections, notably those caused by Trypanosoma cruzi, the causative agent of Chagas disease.

  • Research Findings : Compounds structurally similar to this compound have shown efficacy against T. cruzi by inhibiting critical pathways necessary for the parasite's survival .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving chlorinated phenyl groups and amine functionalities.

Synthetic Route Reagents Conditions Yield
Route AChlorobenzene, methylamineReflux in ethanol85%
Route B4-Chlorotoluene, anilineStirring at room temperature90%

Derivatives Exploration

Research into derivatives of this compound has revealed that modifications can enhance its biological activity and selectivity against specific targets.

  • Example : Substituting the chloro groups with other halogens or functional groups has been shown to alter the binding affinity to target enzymes, providing insights into structure-activity relationships (SAR) .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic settings.

  • Toxicity Assessment : Initial studies indicate that at therapeutic doses, the compound exhibits low toxicity in animal models. However, further studies are required to fully elucidate its safety profile and potential side effects.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituted Methanamine Derivatives

The target compound shares structural motifs with several methanamine-based analogs, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Application Reference
GSK2945 C₂₀H₁₈Cl₂N₂O₂S Nitrothiophene, dual benzyl groups REV-ERB agonist
N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine C₁₄H₁₀Cl₂N Schiff base (imine linkage) Intermediate in catalytic amine oxidation
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine C₁₂H₁₇ClN₂O Morpholine ring Potential CNS activity (structural inference)
[2-(4-Chlorophenyl)oxazol-4-yl]methanamine C₁₀H₉ClN₂O Oxazole ring Unspecified bioactivity
(4-tert-Butylphenyl)(4-chlorophenyl)methanamine C₁₇H₁₉ClN tert-Butyl group Steric modulation in binding studies

Key Observations :

  • GSK2945 : The addition of a nitrothiophene group enhances its role as a REV-ERB agonist, likely through improved receptor interaction .
  • Schiff Base Derivatives (e.g., compound 4f): The imine group introduces redox-active properties, useful in catalytic applications but reduces stability compared to primary amines .
  • Morpholine/Oxazole-Containing Analogs : Heterocyclic rings improve solubility and may influence pharmacokinetics .

General Procedure A vs. B

  • Schiff Base Formation (Procedure A) : Used for synthesizing N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine, yielding 77% via condensation of 4-chlorobenzylamine with aldehydes .
  • Reductive Amination (Procedure B) : Employed for compounds like GSK2945, involving nitro group reduction and subsequent alkylation .

Catalytic Reduction

(4-Chlorophenyl)methanamine hydrochloride (a simpler analog) is synthesized via transition metal-free catalytic reduction of 4-chlorobenzamide, achieving 97% yield . This method contrasts with multi-step procedures for more complex derivatives.

REV-ERB Agonists

  • GSK2945 : Demonstrates potent REV-ERB activation (EC₅₀ ~100 nM), attributed to its nitro-thiophene moiety enhancing hydrophobic interactions .

Enzyme Inhibition

  • Longdaysin : A structurally distinct CKIα/δ inhibitor (EC₅₀ ~0.5 µM) highlights the importance of trifluoromethyl and purine groups, unlike the target compound’s chloroaromatic system .

Physicochemical and Spectral Properties

NMR Data Comparison

  • N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine (4f) :
    • ¹H NMR : δ 8.27 (s, 1H, imine), 7.64–7.16 (m, aromatic), 4.69 (s, 2H, CH₂) .
    • ¹³C NMR : δ 161.0 (imine C), 137.7–128.8 (aromatic C), 64.3 (CH₂) .
  • Target Compound : Expected shifts would lack the imine peak (δ ~8.27) but retain aromatic and CH₂ signals.

Solubility and Stability

  • Morpholine-containing analogs (e.g., ) likely exhibit improved aqueous solubility due to the polar heterocycle .
  • Schiff bases (e.g., 4f) are prone to hydrolysis, whereas primary amines like the target compound are more stable .

Biological Activity

(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine, often referred to as a substituted phenylmethanamine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C13H12Cl2N. It features two chlorinated phenyl groups and an amine functional group, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chlorinated phenylmethanamines have shown effectiveness against various bacterial strains:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
4-Methyl-2-(4-chlorophenyl)quinoloneStaphylococcus aureus5.64 µM
4-Chloro-2-methylphenyl derivativeEscherichia coli8.33 µM

These findings suggest that the presence of chlorinated groups enhances the antimicrobial efficacy of the compounds, possibly through increased membrane permeability or enzyme inhibition mechanisms .

Cytotoxicity and Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored. In a study evaluating various analogs of known antiparasitic drugs, it was found that certain modifications to the phenyl rings significantly increased potency against Trypanosoma cruzi, the causative agent of Chagas disease:

CompoundEC50 (nM)Mechanism of Action
Tipifarnib analog0.6Inhibition of farnesyltransferase
This compoundTBDTBD

While specific data for this compound remains limited, its structural analogs have shown promising results in inhibiting parasite growth, indicating a potential pathway for therapeutic development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism or signaling pathways.
  • Membrane Disruption : Chlorinated compounds often disrupt lipid bilayers, leading to increased permeability and cell lysis.
  • Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators at various receptors, potentially influencing neurotransmitter release and synaptic transmission .

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Study on Antimicrobial Activity : A series of chlorinated phenyl derivatives were assessed for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications on the phenolic structure significantly impacted their MIC values .
  • Antiparasitic Efficacy : Research into the efficacy of farnesyltransferase inhibitors revealed that certain structural features enhance potency against T. cruzi. This suggests that this compound could be a candidate for further investigation in this area .

Q & A

Q. What are the established synthetic routes for (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Transition Metal-Free Catalytic Reduction : 4-Chlorobenzamide can be reduced using HBPin (pinacolborane) and a potassium-based abnormal NHC catalyst in dry toluene, achieving a 97% yield of the amine hydrochloride salt .
  • Schiff Base Intermediate : The compound is synthesized via condensation reactions using natural acid catalysts (e.g., unripe mango extract), followed by purification via column chromatography (cyclohexane/ethyl acetate/methanol mobile phase). This method emphasizes green chemistry but requires careful pH and temperature control .
    Key Considerations : Optimize stoichiometry (e.g., 2 mol% catalyst) and solvent selection (toluene for anhydrous conditions).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution (<1.0 Å) to resolve chlorine atom positions, which are prone to disorder .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 confirm amine protons (δ ~4.8 ppm) and aromatic substituents (δ 7.0–7.6 ppm) .
  • IR : Peaks at ~3286 cm1^{-1} (N-H stretch) and 1660 cm1^{-1} (C-N bend) validate functional groups .
    Data Table :
TechniqueKey Peaks/ParametersReference
1H^1H NMRδ 4.81 ppm (s, 2H, -NH2_2)
IR1660 cm1^{-1} (C-N)

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • GHS Compliance : Classify as Category 1 for acute toxicity (oral, dermal). Use PPE (gloves, goggles) and fume hoods during synthesis .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. No specific antidotes are reported, necessitating pre-emptive risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from chlorine atom disorder?

  • Methodological Answer :
  • High-Resolution Data : Collect datasets at low temperature (100 K) to minimize thermal motion.
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with Rint_{\text{int}} < 5% and CCweak_{\text{weak}} > 30% .
  • Computational Modeling : Pair experimental data with DFT-optimized structures (e.g., Gaussian09) to identify plausible disorder models .

Q. What mechanistic insights explain the compound’s bioactivity in plant germination studies?

  • Methodological Answer :
  • Experimental Design : Test dose-dependent effects (0.1–100 µM) on wheat germination. Use LC-MS/MS to track uptake and metabolite formation (e.g., chlorinated byproducts) .
  • Hypothesis : The amine group may interfere with auxin signaling pathways. Validate via gene expression profiling (RT-qPCR) of auxin-responsive genes (e.g., ARF, IAA) .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (HOMO-LUMO gaps) with pesticidal activity (see for analogous urea derivatives) .
  • Docking Studies : Target fungal CYP51 (lanosterol demethylase) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to heme iron .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for >99% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .
  • Catalyst Recycling : Recover the NHC catalyst via aqueous extraction (pH-dependent solubility) to reduce costs .

Data Contradiction Analysis

Q. Why do reported yields vary between catalytic reduction (97%) and green synthesis (83%) methods?

  • Methodological Answer :
  • Catalyst Efficiency : The NHC catalyst in minimizes side reactions (e.g., over-reduction), whereas green methods face competing hydrolysis .
  • Solvent Effects : Anhydrous toluene suppresses protonation of intermediates, unlike aqueous-friendly solvents in green synthesis .

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